2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(2-ethoxyphenyl)acetamide
Description
This compound is a synthetic triazolopyridazine derivative characterized by a hybrid scaffold combining a [1,2,4]triazolo[4,3-b]pyridazine core with benzenesulfonamide and acetamide substituents. The structure features:
- A benzenesulfonamidoethyl group at position 3 of the triazolopyridazine ring, which may enhance solubility and receptor-binding interactions.
- A sulfanyl (-S-) linker at position 6, connecting the triazolopyridazine moiety to an N-(2-ethoxyphenyl)acetamide group. The ethoxyphenyl substituent likely influences lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-[[3-[2-(benzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4S2/c1-2-33-19-11-7-6-10-18(19)25-22(30)16-34-23-13-12-20-26-27-21(29(20)28-23)14-15-24-35(31,32)17-8-4-3-5-9-17/h3-13,24H,2,14-16H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROGQQAKLRJZSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2-benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a triazole ring which is known for its diverse biological activities. The presence of a benzenesulfonamide moiety suggests potential antimicrobial and anti-inflammatory properties.
Biological Activity Overview
The biological activity of this compound can be categorized based on various mechanisms and targets:
- Antimicrobial Activity : Compounds containing triazole rings are often evaluated for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant inhibition against various pathogens, including bacteria and fungi.
- Analgesic and Anti-inflammatory Effects : The compound may also possess analgesic properties due to the presence of the sulfonamide group, which has been linked to pain relief mechanisms.
- Antineoplastic Activity : Preliminary studies suggest that triazole derivatives can inhibit tumor growth, indicating potential use in cancer therapy.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogen metabolism or inflammatory processes. For instance, triazoles have been shown to inhibit urease enzymes in pathogenic bacteria, thereby reducing their virulence .
- Receptor Interaction : Non-covalent interactions with receptors involved in pain pathways may mediate its analgesic effects. This interaction is crucial for modulating pain responses.
Research Findings
Recent studies have provided insights into the biological activities of similar compounds, which can be extrapolated to understand the potential effects of our compound:
Case Studies
- Antimicrobial Efficacy : A study focused on a series of triazole derivatives similar to our compound found that they exhibited potent activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.5 to 5 µg/mL.
- Anti-inflammatory Activity : Another research highlighted the anti-inflammatory effects of sulfonamide-containing compounds in animal models of arthritis, showing a reduction in swelling and pain scores compared to controls.
- Cancer Research : A recent publication explored the cytotoxic effects of triazole compounds on various cancer cell lines (e.g., MCF-7 breast cancer cells), reporting IC50 values less than 10 µM for several derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of triazolopyridazine-acetamide hybrids. Below is a detailed comparison with structurally related analogs from the evidence:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Positioning: The 2-ethoxyphenyl group in the target compound vs. 4-ethoxyphenyl in CHEMBL1503125 may lead to divergent binding modes due to steric and electronic effects. The sulfanyl linker in the target compound could promote disulfide bonding or hydrophobic interactions absent in analogs with ether or methylene linkers.
Bioactivity Hypotheses :
- Benzenesulfonamide derivatives (e.g., target compound) are frequently associated with carbonic anhydrase inhibition or tyrosine kinase modulation , whereas simpler acetamides (e.g., 894067-38-0) may prioritize metabolic stability.
- Thiazole-based analogs (e.g., 895461-49-1) might exhibit broader-spectrum activity but lower specificity compared to triazolopyridazines.
Metabolic Considerations :
- The ethoxy group in the target compound and CHEMBL1503125 may slow oxidative metabolism compared to methoxy or hydroxyl analogs, extending half-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
